molecular formula C9H8ClN B2623071 2-(4-Chloro-3-methylphenyl)acetonitrile CAS No. 85470-94-6

2-(4-Chloro-3-methylphenyl)acetonitrile

Cat. No.: B2623071
CAS No.: 85470-94-6
M. Wt: 165.62
InChI Key: FXXLSLVDZPRCNA-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8ClN. It is a nitrile derivative of a substituted benzene ring, characterized by the presence of a chloro group at the 4-position and a methyl group at the 3-position of the phenyl ring. This compound is used in various chemical syntheses and has applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methylphenyl)acetonitrile typically involves the reaction of 4-chloro-3-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chloro-3-methylphenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitrile group can undergo hydrolysis to form carboxylic acids, which may further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-3-methylphenyl)acetonitrile is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which influences its reactivity and interactions in chemical and biological systems. This structural arrangement can lead to distinct properties and applications compared to its analogs .

Properties

IUPAC Name

2-(4-chloro-3-methylphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXLSLVDZPRCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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